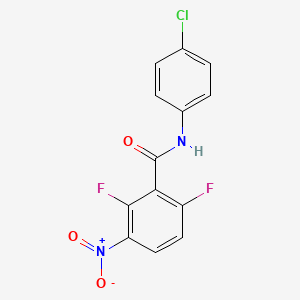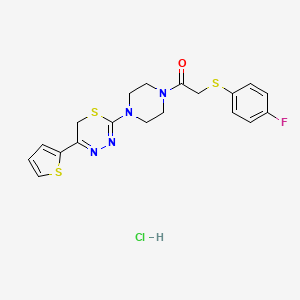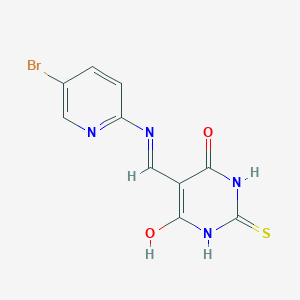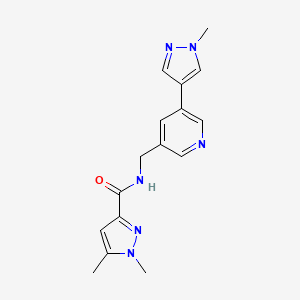![molecular formula C9H15N3O B2583801 [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine CAS No. 1423034-27-8](/img/structure/B2583801.png)
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine, also known as MPOMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a building block for the synthesis of new materials. Its unique structure and properties make it a promising candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is not fully understood, but it is believed to involve the formation of stable complexes with various compounds, including drugs and enzymes. These complexes may alter the activity of the compounds, leading to changes in their biological activity.
Biochemical and Physiological Effects
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. These complexes may alter the activity of the drugs, leading to changes in their biological activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine in lab experiments is its high purity and yield. This makes it a suitable compound for scientific research. However, one of the limitations of using [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. One area of research is the development of new antibiotics based on the antibacterial and antifungal properties of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine. Another area of research is the development of new drug delivery systems based on the ability of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine to form stable complexes with various drugs. In addition, the use of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine as a building block for the synthesis of new materials is an area of research that has the potential to lead to the development of new materials with specific properties.
Métodos De Síntesis
The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves the reaction between 2-(1-methyl-1H-pyrazol-4-yl)oxirane and methylamine. This reaction results in the formation of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine as a white solid. The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
Propiedades
IUPAC Name |
[2-(1-methylpyrazol-4-yl)oxolan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-6-8(5-11-12)9-7(4-10)2-3-13-9/h5-7,9H,2-4,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDDZDZDSASPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(1-aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B2583725.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)



![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)